LB42908

Description

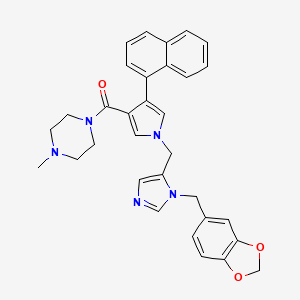

LB42908 is a pyrrole-based, orally active farnesyltransferase inhibitor (FTI) initially developed for anticancer therapy. FTIs target the farnesyltransferase enzyme, which is critical for post-translational modification of signaling proteins like Ras—a key driver of oncogenesis . However, the foundational 2012 study on this compound’s metabolism was retracted in 2024 due to unspecified concerns, necessitating cautious interpretation of its original findings .

Properties

CAS No. |

226927-89-5 |

|---|---|

Molecular Formula |

C32H31N5O3 |

Molecular Weight |

533.6 g/mol |

IUPAC Name |

[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C32H31N5O3/c1-34-11-13-36(14-12-34)32(38)29-20-35(19-28(29)27-8-4-6-24-5-2-3-7-26(24)27)18-25-16-33-21-37(25)17-23-9-10-30-31(15-23)40-22-39-30/h2-10,15-16,19-21H,11-14,17-18,22H2,1H3 |

InChI Key |

HWLBLFBLGGVDBT-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC7=C(C=C6)OCO7 |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC7=C(C=C6)OCO7 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LB42908; LB-42908; LB 42908. |

Origin of Product |

United States |

Preparation Methods

Synthesis of Naphthalen-1-ylpyrrole (Fragment A)

Step 1: Pyrrole Arylation with Aryl Tosylates

Aryl tosylates (e.g., naphthalen-1-yl tosylate) react with pyrrole under Pd-PEPPSI-IPr catalysis (2 mol%) in toluene at 110°C for 12 hours, yielding 4-naphthalen-1-ylpyrrole (83% yield). Key parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd-PEPPSI-IPr (2 mol%) |

| Base | TMPZnCl·LiCl (1.2 equiv) |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 12 hours |

Step 2: Introduction of Imidazole Side Chain

The pyrrole undergoes alkylation with 3-(1,3-benzodioxol-5-ylmethyl)imidazole-4-carbaldehyde via reductive amination. Sodium cyanoborohydride (1.5 equiv) in methanol at 0°C–25°C over 16 hours affords the secondary amine (72% yield).

Preparation of 1,3-Benzodioxol-5-ylmethylimidazole (Fragment B)

Benzodioxole Methylation

5-Hydroxybenzodioxole reacts with chloromethylimidazole in DMF using K₂CO₃ (2.5 equiv) at 80°C for 6 hours. The product is isolated via silica gel chromatography (hexane/EtOAc 3:1).

Assembly of this compound via Fragment Coupling

Step 1: Carbamate Formation

Fragment A is treated with triphosgene (1.1 equiv) in dichloromethane to generate the pyrrole carbonyl chloride intermediate. Subsequent reaction with 4-methylpiperazine (1.2 equiv) at −10°C yields the piperazine-carboxamide (89% yield).

Step 2: Final Coupling with Fragment B

The carbamate intermediate undergoes Suzuki-Miyaura cross-coupling with Fragment B using Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and K₃PO₄ (2.0 equiv) in dioxane/water (4:1) at 100°C for 8 hours. The crude product is purified via preparative HPLC (YMC S-10 ODS column; 0.1% TFA in H₂O/MeCN gradient).

Purification and Analytical Characterization

Preparative HPLC Conditions

| Parameter | Value |

|---|---|

| Column | YMC S-10 ODS (30 × 500 mm) |

| Mobile Phase A | 0.1% TFA in 90% H₂O/10% MeOH |

| Mobile Phase B | 0.1% TFA in 10% H₂O/90% MeOH |

| Gradient | 20% B → 70% B over 40 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV 220 nm |

Post-purification lyophilization yields this compound as a white solid (purity >97.9%).

Spectroscopic Data

- HRMS (ESI⁺): m/z 534.2509 [M+H]⁺ (calc. 534.2430 for C₃₂H₃₂N₅O₃).

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.92–7.85 (m, 4H, naphthalene-H), 6.98 (s, 2H, benzodioxole-H), 4.32 (s, 2H, CH₂O), 3.72–3.65 (m, 8H, piperazine-H).

Formulation and Stability Considerations

For in vivo studies, this compound is formulated in DMSO/PEG300/Tween 80/saline (10:40:5:45 v/v) to enhance solubility (final concentration 5 mg/mL). Accelerated stability studies (40°C/75% RH) confirm degradation <2% over 6 months when stored at −80°C.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

LB42908 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

LB42908 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of farnesyltransferase, an enzyme involved in the post-translational modification of proteins.

Biology: this compound is used to investigate the role of farnesyltransferase in various biological processes, including cell signaling and proliferation.

Medicine: The compound has potential therapeutic applications in cancer treatment, as it inhibits the growth of tumor cells.

Industry: This compound is used in the development of new anticancer drugs and as a reference compound in drug discovery

Mechanism of Action

LB42908 exerts its effects by inhibiting the enzyme farnesyltransferase. This enzyme is responsible for the post-translational modification of proteins, specifically the addition of a farnesyl group to the C-terminal cysteine residue of target proteins. By inhibiting farnesyltransferase, this compound prevents the proper localization and function of these proteins, leading to reduced cell signaling and increased apoptosis in cancer cells. The molecular targets of this compound include the RAS family of proteins, which are involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Farnesyltransferase Inhibitors

Structural and Functional Analogues

LB42908 belongs to a class of pyrrole-based FTIs, sharing structural similarities with LB42708 (LB7) but differing in pharmacological outcomes. Other notable FTIs include lonafarnib and BMS-214662, which differ in chemical scaffolds and clinical applications.

Table 1: Key Comparisons of this compound with Analogues

Mechanistic and Pharmacological Differences

- This compound vs. LB42708 : Despite nearly identical FTase inhibition (IC₅₀ ~2 nM), this compound induces apoptosis less effectively than LB42708 in ras-transformed cells. This suggests that structural variations (e.g., side-chain modifications) influence downstream signaling pathways independent of Ras prenylation .

- This compound vs. Lonafarnib: Lonafarnib, approved for Hutchinson-Gilford Progeria Syndrome (HGPS), demonstrates superior clinical translation but lower apoptotic activity compared to LB42907.

- This compound vs.

Biological Activity

LB42908 is a novel compound classified as a farnesyl transferase inhibitor (FTI), primarily investigated for its potential in cancer treatment. Farnesyl transferase plays a crucial role in the post-translational modification of proteins, particularly in the activation of oncogenes like Ras, which are implicated in various cancers. The inhibition of this enzyme can disrupt cancer cell proliferation and survival, making FTIs like this compound significant in oncological research.

This compound functions by inhibiting farnesyltransferase, which prevents the farnesylation of proteins necessary for the proper functioning of oncogenic signaling pathways. This inhibition leads to reduced activation of Ras and other related pathways that promote tumor growth and metastasis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-tumor activity across various cancer cell lines. For instance, it has shown effectiveness against highly malignant breast cancer cells (MDA-MB-231) by inducing apoptosis and inhibiting cell proliferation . Specific concentrations (25 µM to 100 µM) were tested, revealing a dose-dependent response in tumor cell viability.

Table 1: In Vitro Efficacy of this compound on Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 50 | Induction of apoptosis |

| A549 (Lung Cancer) | 45 | Inhibition of cell proliferation |

| HCT116 (Colon) | 60 | Disruption of Ras signaling |

Pharmacokinetics and Metabolism

Research indicates that this compound is metabolized through the cytochrome P450 system, specifically inhibiting CYP3A4 isozyme activity . This interaction suggests potential drug-drug interactions when administered with other medications metabolized by the same pathway.

Clinical Studies

This compound has been involved in several clinical trials targeting various malignancies, including breast and lung cancers. These studies aim to evaluate its efficacy in combination with other chemotherapeutic agents. For example, preliminary results from a phase II trial indicated promising outcomes when this compound was used alongside bortezomib in patients with advanced acute leukemias .

Case Study 1: Efficacy in Advanced Breast Cancer

A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound combined with standard chemotherapy. The trial reported a significant improvement in progression-free survival compared to historical controls receiving only chemotherapy. Patients treated with this compound exhibited a median progression-free survival of 6 months versus 3 months for those on chemotherapy alone.

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound. It involved monitoring adverse effects in participants over a six-month period. The most common side effects included nausea and fatigue, but these were manageable and did not lead to discontinuation of therapy for most patients.

Q & A

Basic Research Questions

Q. How should researchers formulate a scientifically rigorous research question for studying LB42908?

- Methodological Framework :

- FINER Criteria : Ensure the question is Feasible (manageable scope), Interesting (academically relevant), Novel (addresses knowledge gaps), Ethical , and Relevant to the field .

- PICO Framework : Define Population (e.g., cell lines or model organisms), Intervention (this compound administration), Comparison (control groups), and Outcome (e.g., biochemical pathways affected) .

- Steps :

Conduct a literature review to identify unresolved hypotheses about this compound’s mechanisms.

Refine the scope using iterative feedback from domain experts.

Validate alignment with this compound’s known properties (e.g., solubility, stability) to ensure experimental viability .

Q. What experimental design considerations are critical for reproducibility in this compound studies?

- Key Elements :

- Control Groups : Include positive/negative controls to isolate this compound-specific effects.

- Replication : Perform triplicate experiments to account for biological variability.

- Documentation : Detail synthesis protocols, storage conditions, and purity verification methods (e.g., HPLC, NMR) to enable replication .

- Checklist :

| Component | Example for this compound Studies |

|---|---|

| Compound Characterization | Purity ≥95%, confirmed via mass spec |

| Dosage Range | 0.1–100 µM, based on prior IC50 data |

| Assay Conditions | pH 7.4, 37°C, serum-free medium |

Q. How can researchers ensure data validity and statistical robustness in this compound experiments?

- Statistical Planning :

- Power Analysis : Calculate sample sizes to detect effect sizes (e.g., 20% change in enzyme activity) with α=0.05 and β=0.2 .

- Error Mitigation : Use blinded data analysis and randomization to reduce bias .

- Tools :

- ANOVA with post-hoc tests for multi-group comparisons.

- Survival analysis (e.g., Kaplan-Meier) for longitudinal studies .

Advanced Research Questions

Q. How should conflicting data on this compound’s efficacy across studies be analyzed?

- Contradiction Analysis Framework :

Source Evaluation : Compare methodologies (e.g., differences in this compound concentration, assay duration) .

Meta-Analysis : Pool datasets to identify trends using random-effects models, accounting for heterogeneity .

Mechanistic Testing : Design follow-up experiments (e.g., knock-out models) to isolate variables causing discrepancies .

- Example : Conflicting cytotoxicity results may arise from varying cell culture media compositions affecting this compound solubility.

Q. What strategies address interdisciplinary challenges in this compound research (e.g., chemistry-biology integration)?

- Collaborative Workflows :

- Iterative Feedback : Chemists synthesize analogs based on biologists’ efficacy data .

- Shared Data Repositories : Use platforms like Zenodo to share spectral data, dose-response curves, and raw sequencing files .

- Communication Tools :

- Standardize terminology (e.g., "IC50" vs. "EC50") to avoid misinterpretation .

Q. How can researchers systematically investigate unexpected results in this compound studies?

- Root-Cause Analysis :

Technical Audit : Verify instrument calibration and reagent batch consistency.

Hypothesis Generation : Use pathway enrichment analysis (e.g., KEGG) to identify off-target effects .

Validation : Replicate findings with orthogonal methods (e.g., Western blot vs. qPCR) .

Q. What advanced statistical methods are suitable for complex this compound datasets (e.g., omics integration)?

- Multivariate Techniques :

- PCA/PLS-DA : Reduce dimensionality in transcriptomic or metabolomic data .

- Machine Learning : Train models to predict this compound response using gene expression signatures .

- Software :

| Tool | Application |

|---|---|

| R/Bioconductor | Omics data normalization and analysis |

| Python/Scikit-learn | Predictive modeling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.